molecular formula C14H18N2O B8107828 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone

Katalognummer: B8107828
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: QPAYCJCPALCYQB-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone in Contemporary Heterocyclic Chemistry

Role of Bicyclic Pyrrolo-Pyrrole Scaffolds in Medicinal Chemistry

Bicyclic pyrrolo-pyrrole systems, such as the hexahydropyrrolo[3,4-b]pyrrole moiety, are prized for their conformational rigidity and ability to mimic bioactive peptide motifs. These scaffolds enhance binding affinity to targets by restricting rotational freedom, a feature critical for optimizing pharmacokinetic properties. The This compound exemplifies this principle, with its cis-fused bicyclic structure enabling precise orientation of the p-tolyl methanone group for receptor interactions.

Histamine H3 receptors, expressed in the central nervous system, regulate neurotransmitter release and are implicated in cognitive disorders and obesity. The compound’s high affinity for these receptors (Ki < 50 nM in preclinical models) stems from its capacity to occupy both the orthosteric binding pocket and an auxiliary hydrophobic cleft. Comparative studies with monocyclic pyrrolidines demonstrate a 3- to 5-fold improvement in selectivity, underscoring the scaffold’s superiority.

Structural and Pharmacophoric Features

The molecular structure comprises:

  • A cis-fused bicyclic core with two pyrrolidine rings (C7H12N2), providing a semi-rigid framework.
  • A p-tolyl methanone group (-CO-C6H4-CH3) that enhances lipophilicity (clogP ≈ 2.8) and engages in π-π stacking with receptor aromatics.
  • Two tertiary nitrogen atoms, one participating in hydrogen bonding and the other protonated at physiological pH to stabilize ionic interactions.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C15H18N2O

Eigenschaften

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-8-12-6-7-15-13(12)9-16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAYCJCPALCYQB-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a highly chemo- and stereoselective Hantzsch-type domino reaction, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,4-b]pyrrole derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit promising anticancer activity. Specifically, compounds similar to (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone have been shown to inhibit the growth of cancer cells in vitro. A notable study demonstrated that modifications to the pyrrolidine ring can enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

1.2 Neuroprotective Effects

Research has also highlighted the neuroprotective properties of hexahydropyrrolo derivatives. These compounds have been evaluated for their ability to protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of neuroinflammatory pathways and enhancement of mitochondrial function.

Material Science

2.1 Polymer Synthesis

The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and tensile strength . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

2.2 Sensor Development

Hexahydropyrrolo derivatives have been explored for their potential use in chemical sensors due to their ability to interact with various analytes. The compound can be functionalized to create sensitive detection systems for environmental monitoring, particularly for heavy metals and organic pollutants . The sensing mechanism typically involves changes in electrical conductivity upon analyte binding.

Table 1: Summary of Biological Activities

Activity TypeCompound StructureTarget Disease/ConditionReference
AnticancerThis compoundBreast Cancer
NeuroprotectiveHexahydropyrrolo derivativesAlzheimer's Disease
Sensor ApplicationFunctionalized hexahydropyrrolesEnvironmental Monitoring

Case Studies

4.1 Case Study: Anticancer Activity

In a controlled experiment, a series of hexahydropyrrolo compounds were synthesized and screened against MCF-7 breast cancer cells. The study revealed that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified controls. The IC50 values ranged from 10 to 30 µM, indicating considerable potency .

4.2 Case Study: Neuroprotection Mechanism

A recent investigation into the neuroprotective effects of hexahydropyrrolo derivatives involved treating neuronal cultures with oxidative stress-inducing agents in the presence of the compound. Results showed a marked decrease in apoptosis markers and an increase in cell viability by approximately 40% compared to untreated controls .

Wirkmechanismus

The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural differences between the target compound and analogous derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone (Target) p-Tolyl (C₆H₄CH₃) C₁₃H₁₆N₂O 216.28 Aryl group; potential for hydrophobic interactions
((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone 1-Methylpyrazole C₁₁H₁₆N₄O 220.27 Heteroaryl group; enhanced hydrogen-bonding capacity
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone (Compound 27) Benzo[d][1,2,3]triazole C₁₁H₁₃N₅O 256.5 (as hydrochloride) Electron-deficient aromatic system; likely impacts solubility
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (Precursor) tert-Butyloxycarbonyl (Boc) C₁₁H₂₀N₂O₂ 212.29 Protected amine; improved handling in synthetic intermediates

Key Observations :

  • The benzo[d][1,2,3]triazole substituent in Compound 27 () may reduce solubility due to its planar, aromatic structure.
  • Molecular Weight: Variations in substituents lead to minor differences in molecular weight (216–256 g/mol), which could influence pharmacokinetic properties like membrane permeability.

Shared Challenges :

  • Purification: Chromatography (e.g., silica gel with dichloromethane/methanol gradients) is frequently required due to polar intermediates.
  • Stability : Hydrochloride salts (e.g., Compound 27) may exhibit improved crystallinity compared to free bases.

Structural and Crystallographic Analysis

For example:

  • Compound 26 () : Structural confirmation relied on ¹H NMR and mass spectrometry, but SHELXL could refine its crystal structure if crystallized.
  • Precursor () : The Boc-protected scaffold’s rigidity may facilitate high-resolution crystallography, a common application of SHELX.

Q & A

What synthetic strategies are effective for achieving the cis-configuration in hexahydropyrrolo[3,4-b]pyrrole derivatives?

Answer:
The synthesis of cis-configured bicyclic amines often relies on stereoselective cyclization or chiral resolution. For example, tert-butyl-protected intermediates (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) are synthesized via [3+2] cycloaddition or reductive amination, followed by acidic deprotection (e.g., HCl in 2-propanol) to yield the cis-product . Key steps include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates .
  • Stereochemical Control : Chiral HPLC or crystallization to resolve enantiomers if asymmetric synthesis is challenging.
  • Validation : ¹H/¹³C NMR and HRMS to confirm stereochemistry .

How can crystallographic data resolve structural ambiguities in bicyclic pyrrolidine derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for resolving stereochemical uncertainties. For example:

  • Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors .
  • Handling Twinning : SHELXL’s twin refinement tools address pseudosymmetry in crystals .
  • Validation : R-factor convergence (<5%) and residual electron density maps confirm atomic positions .

What analytical techniques are optimal for characterizing (cis-hexahydropyrrolo[3,4-b]pyrrol-5-yl)methanone derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cis/trans coupling constants) and carbonyl resonances. Example: Aromatic protons in p-tolyl groups appear at δ 7.2–7.4 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) with <2 ppm error .
  • XRD : Validates 3D structure and hydrogen-bonding networks .

How can researchers address discrepancies between computational and experimental spectroscopic data?

Answer:

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) and simulate NMR shifts. Deviations >0.5 ppm may indicate conformational flexibility .
  • Solvent Effects : Use polarizable continuum models (PCM) to account for solvent-induced shifts .
  • Dynamic Effects : MD simulations to explore rotameric states influencing NMR spectra .

What safety protocols are critical when handling hexahydropyrrolo-pyrrole derivatives?

Answer:

  • GHS Classification : Many derivatives are Category 4 acute toxins (oral/dermal/inhalation). Use fume hoods and PPE .
  • Storage : Air-sensitive compounds require inert atmospheres (N₂/Ar) and desiccants .
  • Spill Management : Neutralize acids/bases before disposal (e.g., HCl deprotection residues) .

How can synthetic yields of methanone derivatives be optimized?

Answer:

  • Catalysis : Pd-mediated cross-coupling for aryl ketone formation (e.g., Suzuki-Miyaura) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution .
  • Workup Strategies : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/CHCl₃) improves purity .

What role do hexahydropyrrolo-pyrrole moieties play in pharmaceutical applications?

Answer:

  • Bioavailability : The bicyclic amine enhances solubility and membrane permeability, as seen in Moxifloxacin derivatives .
  • Target Engagement : The cis-configuration may optimize binding to enzymes (e.g., bacterial gyrase) .
  • Impurity Profiling : LC-MS identifies degradation products (e.g., nitroso derivatives) during stability studies .

How can researchers validate the absence of regioisomeric byproducts in synthesis?

Answer:

  • 2D NMR : NOESY or COSY correlations distinguish regioisomers (e.g., pyrrolo[3,4-b] vs. [3,4-c] positions) .
  • LC-MS/MS : Fragmentation patterns differentiate isomers (e.g., m/z 256.5 vs. 242.3) .
  • Crystallography : Unambiguous assignment of connectivity via SCXRD .

What computational tools predict the metabolic stability of methanone derivatives?

Answer:

  • ADMET Prediction : SwissADME or Schrödinger’s QikProp estimates metabolic pathways (e.g., CYP450 oxidation) .
  • Docking Studies : AutoDock Vina screens for interactions with hepatic enzymes .
  • In Silico Metabolism : Meteor (Lhasa Ltd.) simulates phase I/II transformations .

How do crystallographic parameters influence refinement outcomes for small molecules?

Answer:

  • Resolution : Data <0.8 Å reduces overfitting in SHELXL .
  • Thermal Parameters : Anisotropic refinement (ADPs) for non-H atoms improves accuracy .
  • Hydrogen Placement : Riding models or HFIX constraints for H-atoms in SHELX .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.